One of the primary applications of 2-IBT lies in its use as a precursor for Suzuki-Miyaura coupling reactions. This palladium-catalyzed cross-coupling reaction allows researchers to introduce various functional groups onto the 2-position of the benzo[b]thiophene ring. The resulting products possess diverse functionalities, making them valuable for applications in material science, medicinal chemistry, and organic electronics [1].
Here's a reference for a scientific article describing the synthesis of 2-substituted benzo[b]thiophenes using 2-IBT as a starting material:
2-Iodo-benzo[b]thiophene is an aromatic organic compound characterized by its unique structure, which consists of a benzothiophene core with an iodine atom substituted at the 2-position. Its molecular formula is , and it exhibits properties typical of both aromatic compounds and heterocycles, including stability and reactivity due to the presence of the sulfur atom in the thiophene ring. This compound is notable for its potential applications in organic synthesis and materials science.
Several synthesis methods for 2-iodo-benzo[b]thiophene have been developed:
2-Iodo-benzo[b]thiophene has potential applications in various fields:
Interaction studies involving 2-iodo-benzo[b]thiophene primarily focus on its reactivity with nucleophiles and electrophiles. The presence of the iodine atom enhances its electrophilic character, making it susceptible to nucleophilic attack. Additionally, studies on its interaction with various catalysts reveal insights into optimizing conditions for synthetic applications.
Several compounds share structural similarities with 2-iodo-benzo[b]thiophene. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Benzothiophene | Core structure without substituents | Found naturally in petroleum; used as a precursor |
| 2-Bromo-benzo[b]thiophene | Similar structure with bromine substitution | Higher reactivity due to bromine; used in similar reactions |
| 3-Iodo-benzo[b]thiophene | Iodine at the 3-position | Different regioselectivity in reactions |
| Benzo[c]thiophene | Isomeric form with sulfur at a different position | Distinct chemical properties due to ring structure |
The uniqueness of 2-iodo-benzo[b]thiophene lies in its specific substitution pattern and resultant reactivity profile compared to these similar compounds, making it particularly useful for targeted synthetic applications.
Direct iodination of benzo[b]thiophene represents one of the most straightforward approaches for synthesizing 2-iodo-benzo[b]thiophene derivatives. Traditional electrophilic aromatic substitution methods have demonstrated remarkable selectivity in halogenation reactions [1]. The iodination of benzo[b]thiophene exhibits exceptional regioselectivity, with 100% substitution occurring at the 3-position and no evidence of 2-substitution or disubstitution products [1]. This contrasts significantly with chlorination and bromination reactions, where small quantities of 2-substituted and disubstituted products are observed alongside the predominant 3-substituted products [1].
The mechanism of direct iodination follows classical electrophilic aromatic substitution principles [2]. In benzo[b]thiophene systems, electrophilic substitution reactions preferentially occur at position 3, with this position being somewhat more reactive than position 2 [3]. The electronic properties of the thiophene ring system facilitate electrophilic attack, with the sulfur atom providing electron density to the aromatic system [2].
Experimental procedures for direct iodination typically employ molecular iodine in the presence of oxidizing agents. Traditional methods utilize iodine with strong oxidizing agents such as nitric acid, sulfuric acid, iodic acid, or hydrogen peroxide [4]. The Dushman reaction plays a crucial role in these systems, where unreactive iodide ions formed during iodination are converted back to molecular iodine through the reaction: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O [5]. This regeneration process ensures complete utilization of the iodinating species and avoids the formation of unreactive polyiodide ions [5].
Recent developments have introduced ionic liquid iodinating reagents, such as 1-butyl-3-methylpyridinium dichloroiodate, which can be employed in solvent-free conditions [4]. These systems offer the advantage of reagent recyclability, with the ionic liquid being recovered and reused in subsequent reactions without significant loss of activity [4]. The method demonstrates excellent yields and eliminates the need for bases, toxic heavy metals, or additional oxidizing agents [4].
Metal-mediated cross-coupling strategies represent a sophisticated approach to accessing iodinated benzo[b]thiophene derivatives through selective carbon-halogen bond formation. Palladium-catalyzed systems have emerged as particularly effective methodologies for constructing these heterocyclic frameworks [6] [7].
Transition metal catalysis offers several advantages over direct halogenation methods, including enhanced regioselectivity, milder reaction conditions, and the ability to introduce iodine at specific positions through strategic substrate design [7]. Metal-mediated approaches can circumvent the inherent electronic preferences of the benzo[b]thiophene system, allowing access to regioisomers that may be difficult to obtain through direct electrophilic substitution [8].
Palladium-catalyzed oxidative addition processes represent one pathway for introducing iodine functionality. These methods typically involve palladium insertion into carbon-hydrogen bonds followed by halogen transfer from suitable iodine sources [9]. The choice of palladium catalyst, ligands, and reaction conditions significantly influences both the yield and regioselectivity of these transformations [6].
Silver-mediated halogenation represents another metal-catalyzed approach for introducing iodine functionality into benzo[b]thiophene systems [6]. These reactions often proceed through single-electron transfer mechanisms, generating radical intermediates that undergo subsequent halogenation [6]. The combination of silver salts with molecular iodine or other iodine sources can provide access to iodinated products under relatively mild conditions [6].
Palladium-catalyzed Sonogashira-type reactions have emerged as powerful methodologies for constructing benzo[b]thiophene frameworks that can subsequently be converted to iodinated derivatives [10] [6]. These cross-coupling reactions between 2-iodothiophenols and terminal alkynes provide efficient access to 2-substituted benzo[b]thiophenes through a tandem coupling-cyclization sequence [6].
The optimized reaction conditions for palladium-catalyzed synthesis involve palladium acetate (15 mol%) as the catalyst, tetramethylethylenediamine (20 mol%) as the ligand, and silver trifluoroacetate (1.1 equiv) as an additive in dimethylformamide at 110°C for 24 hours [6]. Under these conditions, the reaction between 2-iodothiophenol and phenylacetylene proceeds with 87% yield to afford 2-phenylbenzo[b]thiophene [6].
The substrate scope of this methodology demonstrates broad functional group tolerance. Alkynes bearing electron-withdrawing groups such as fluorine and bromine generate desired products in yields ranging from 72-78%, while electron-donating groups like tert-butyl and methoxy substituents afford products in yields from 41-63% [6]. Similarly, 2-iodothiophenols containing various functional groups including fluorine, chlorine, and trifluoromethyl substituents successfully participate in the reaction, yielding novel compounds in approximately 50% yield [6].
The mechanistic pathway involves initial Sonogashira coupling between 2-halothiophenol and the alkyne to form 2-alkynylthiophenol intermediates [6]. Subsequent palladium-mediated cyclization occurs through coordination of palladium with the alkynylthiophenol intermediate, followed by addition to the carbon-carbon triple bond and protonation to regenerate the palladium catalyst [6]. Radical trapping experiments using 2,2,6,6-tetramethylpiperidine-1-oxyl confirm that the reaction does not proceed through radical intermediates [6].
The scalability of this methodology has been demonstrated through gram-scale reactions maintaining equivalent efficiency, with the desired product obtained in 75% yield when scaled to 10 mmol [6]. This synthetic approach provides access to pharmaceutically relevant compounds and materials with potential applications in organic semiconductors [6].
Photoredox catalysis has revolutionized synthetic chemistry by enabling mild, environmentally benign transformations under visible light irradiation [11] [12]. In the context of benzo[b]thiophene synthesis, photoredox-catalyzed cyclization techniques offer unique advantages including operational simplicity, tolerance to air and moisture, and the ability to proceed at room temperature [11].
Visible light photoredox catalysis utilizing eosin Y as the photocatalyst enables the construction of benzothiophene frameworks through radical annulation processes [11]. The photocatalytic reaction of o-methylthio-arenediazonium salts with alkynes yields substituted benzothiophenes regioselectively through green light irradiation [11]. The scope of this reaction encompasses various substituted diazonium salts and different alkynes, providing access to diverse benzothiophene derivatives [11].
Alternative photoredox approaches employ riboflavin as a photosensitizer for the cyclization of thiobenzanilides [13]. Using riboflavin with potassium peroxydisulfate as a sacrificial oxidizing agent under visible light irradiation, benzothiazoles are synthesized through transition-metal-free organic photoredox catalysis under mild conditions [13]. This methodology demonstrates broad functional group tolerance and affords 2-substituted benzothiazoles through consecutive carbon-sulfur and carbon-nitrogen bond formation reactions [12].
Recent developments in photoredox catalysis include cascade cyclization reactions for constructing complex sulfur-containing polycyclic derivatives [14]. Visible-light-mediated [2 + 2 + 1] cascade cyclization of 1,6-enynes with thiols provides rapid access to polycyclic molecules in moderate to good yields [14]. The mechanism involves sulfur radical addition to the alkynyl moiety followed by cascade cyclization with the alkenyl unit [14].
Photoredox-catalyzed iodocyclization represents another approach for accessing iodinated benzothiophene derivatives [15]. The treatment of 1,2-bis(2-methylthiophenyl)ethynes with iodine and phenyliodine diacetate in dichloromethane at room temperature achieves selective cyclization at sulfur to afford 3-iodo-(2-methylthiophenyl)benzo[b]thiophenes in good yields [15]. Subsequent irradiation with high-pressure mercury lamps provides access to more complex benzothieno[3,2-b]benzothiophene derivatives through photocyclization [15].
Column chromatography represents the most versatile and widely employed technique for purifying benzothiophene derivatives and their iodinated analogs [16]. This separation method exploits differences in polarity between compounds, utilizing a stationary phase packed in a column and a mobile phase that passes through the column [16]. The two most common stationary phases for benzothiophene purification are silica gel and alumina, with organic solvents serving as the mobile phase [16].
The selection of appropriate solvent systems is crucial for successful separation of benzothiophene derivatives [16]. Typically, more polar compounds require more polar solvents to facilitate passage through the stationary phase [16]. For benzothiophene-3-carboxylic esters, purification has been achieved using hexane-ethyl acetate gradients from 100:0 to 95:5, or hexane-diethyl ether gradients from 100:0 to 99.5:0.5 depending on the specific substrate [17].
The purification of 2-phenylbenzo[b]thiophene-3-carboxylate derivatives typically employs silica gel column chromatography with hexane to 95:5 hexane-ethyl acetate as the eluent system [17]. These conditions provide effective separation while maintaining compound integrity and achieving high recovery yields [17]. The gradient elution approach allows for fine-tuning of the separation, ensuring complete resolution of closely related isomers or side products [17].
Advanced column chromatography techniques include preparative thin-layer chromatography for small-scale purifications and flash column chromatography for rapid separations [18]. Preparative thin-layer chromatography using n-hexane or n-hexane-ethyl acetate mixtures has been successfully employed for purifying complex benzothiophene derivatives [18]. The choice between different chromatographic methods depends on the scale of the reaction, the complexity of the product mixture, and the desired purity level [16].
Recrystallization represents a classical and highly effective purification technique for benzothiophene derivatives, particularly those that exist as crystalline solids at room temperature [19]. This method relies on the differential solubility of compounds at different temperatures, allowing for the selective crystallization of the desired product from solution [19].
Controlled recrystallization from the melt has been employed for purifying organic semiconductor materials based on benzothieno[3,2-b]benzothiophene derivatives [19]. This technique involves heating the crude material above its melting point followed by controlled cooling to promote the formation of well-defined crystal structures [19]. The process leads to the formation of alternating nano-segregated layers consisting of parallelly stacked aromatic units and alkyl units, representing the thermodynamically stable polymorph [19].
Solvent selection for recrystallization of benzothiophene derivatives typically involves polar protic solvents such as methanol, ethanol, or mixtures thereof [1]. For 2-nitrobenzo[b]thiophene derivatives, recrystallization from methanol followed by sublimation provides high-purity products with well-defined melting points [1]. The sublimation step serves as an additional purification method, removing trace impurities that may co-crystallize with the desired product [1].
Mixed solvent systems offer advantages for recrystallizing benzothiophene derivatives with intermediate polarity [1]. The combination of chloroform and ethanol has been successfully employed for purifying complex derivatives such as 3-phenylamino-2-nitrobenzo[b]thiophene, yielding bright-orange needles with high purity [1]. The choice of solvent system significantly influences crystal morphology, purity, and recovery yield [1].
Modern purification strategies for benzothiophene derivatives increasingly rely on advanced chromatographic techniques that provide enhanced resolution and efficiency [20]. High-performance liquid chromatography represents a powerful tool for analytical and preparative separations, offering precise control over separation conditions and the ability to monitor purification progress in real-time [20].
Crystallization engineering approaches focus on controlling polymorphism and crystal habits to optimize both purity and physical properties [20]. The formation of laterally stacked organic crystal active layers through in situ crystallization techniques has been demonstrated for benzothieno-benzothiophene derivatives [20]. These methods involve the use of templating agents that influence crystal formation and can lead to improved material properties [20].
Ionic liquid-based purification systems represent an emerging approach for benzothiophene derivative purification [21]. These systems offer advantages including low volatility, tuneable solvent properties, and the potential for recycling [21]. Palladium iodide-catalyzed reactions performed in ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate allow for catalyst recycling while maintaining high product yields [21].
Continuous purification techniques, including continuous crystallization and membrane separation methods, are increasingly being developed for large-scale production of benzothiophene derivatives [20]. These approaches offer advantages in terms of process efficiency, reduced solvent consumption, and improved process control compared to traditional batch purification methods [20].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2-Iodo-benzo[b]thiophene through analysis of both proton and carbon chemical environments. The benzothiophene framework exhibits distinctive spectroscopic signatures that enable precise identification and structural elucidation [1] [2].
Proton Nuclear Magnetic Resonance (1H NMR) Analysis
The 1H NMR spectrum of 2-Iodo-benzo[b]thiophene reveals characteristic aromatic proton signals in the downfield region between 7.3-7.8 parts per million. The H-3 proton of the thiophene ring resonates at 7.4-7.5 parts per million as a singlet, reflecting its unique electronic environment adjacent to the iodine substituent [3] [4]. The benzene ring protons appear as multiplets in the 7.3-7.8 parts per million range, with H-4 and H-7 protons typically exhibiting slightly greater downfield shifts due to their proximity to the sulfur heteroatom [5] [2].
Coupling constant analysis reveals characteristic three-bond (3J) coupling patterns ranging from 7.0-8.0 hertz between adjacent aromatic protons. These values are consistent with typical aromatic coupling constants observed in benzothiophene derivatives [6] [7]. The absence of significant long-range coupling between non-adjacent protons simplifies spectral interpretation, although weak four-bond and five-bond couplings may occasionally be observed in high-resolution spectra [2].
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis
The 13C NMR spectrum provides detailed information about the carbon framework of 2-Iodo-benzo[b]thiophene. The quaternary carbon C-2, bearing the iodine substituent, appears significantly upfield at 80-85 parts per million due to the heavy atom effect of iodine [8] [9]. This characteristic chemical shift serves as a diagnostic signal for the 2-iodo substitution pattern.
The aromatic carbon signals distribute across the 122-142 parts per million region, with quaternary carbons C-3a and C-7a appearing at 138-142 and 137-140 parts per million respectively [1] [3]. The thiophene C-3 carbon resonates at 130-135 parts per million, while benzene ring carbons occupy the 122-127 parts per million range. These chemical shift assignments align with established correlations for benzo[b]thiophene systems reported in the literature [8] [9].
| Position/Type | 1H NMR δ (ppm) | 13C NMR δ (ppm) | Coupling Constants J (Hz) |
|---|---|---|---|
| H-3 (thiophene) | 7.4-7.5 | - | 7.5-8.0 (3J) |
| H-4 (benzene) | 7.7-7.8 | - | 7.0-8.0 (3J) |
| H-5 (benzene) | 7.3-7.4 | - | 7.0-8.0 (3J) |
| H-6 (benzene) | 7.3-7.4 | - | 7.0-8.0 (3J) |
| H-7 (benzene) | 7.7-7.8 | - | 7.0-8.0 (3J) |
| C-2 (quaternary) | - | 80-85 | - |
| C-3 (thiophene) | - | 130-135 | - |
| C-4 (benzene) | - | 123-125 | - |
| C-5 (benzene) | - | 122-124 | - |
| C-6 (benzene) | - | 125-127 | - |
| C-7 (benzene) | - | 124-126 | - |
| C-7a (quaternary) | - | 137-140 | - |
| C-3a (quaternary) | - | 138-142 | - |
Mass spectrometry provides valuable structural information through analysis of fragmentation patterns characteristic of 2-Iodo-benzo[b]thiophene. The electron ionization mass spectrum exhibits distinct fragmentation pathways that facilitate compound identification and structural confirmation [10] [11].
Molecular Ion and Base Peak Analysis
The molecular ion peak [M]+- appears at mass-to-charge ratio 260, corresponding to the molecular weight of 2-Iodo-benzo[b]thiophene (C8H5IS) [12] [13]. However, this peak typically exhibits low intensity (10-20% relative intensity) due to the inherent instability of halogenated aromatic radical cations under electron ionization conditions [10] [14].
The base peak at mass-to-charge ratio 133 results from the facile loss of the iodine atom (127 atomic mass units), generating the benzothiophene radical cation [C8H6S]+- [10] [15]. This fragmentation represents the most thermodynamically favorable pathway, as the resulting benzothiophene radical cation possesses enhanced stability through aromatic delocalization [16] [14].
Characteristic Fragmentation Pathways
The benzothiophene nucleus fragment at mass-to-charge ratio 134 appears with high intensity (80-90%), corresponding to the molecular ion of the parent benzothiophene structure [10] [11]. Additional significant fragments include the thienyl radical [C4H3S]+ at mass-to-charge ratio 83 and the phenyl cation [C6H5]+ at mass-to-charge ratio 77, indicating systematic ring cleavage processes [11] [14].
The tropylium ion [C7H7]+ at mass-to-charge ratio 91 emerges through rearrangement mechanisms involving ring expansion and hydrogen migration [17] [18]. Loss of acetylene (C2H2) from the molecular ion generates fragments at mass-to-charge ratio 234, reflecting ring contraction processes common in polycyclic aromatic systems [19] [20].
| Fragment/Peak | m/z Value | Relative Intensity (%) | Fragmentation Pathway |
|---|---|---|---|
| Molecular ion [M]+- | 260 | 10-20 | Molecular ion formation |
| Base peak [M-I]+ | 133 | 100 | Loss of iodine atom (127 u) |
| Benzothiophene nucleus [C8H6S]+- | 134 | 80-90 | Molecular ion of benzothiophene |
| Loss of acetylene [M-C2H2]+ | 234 | 15-25 | Ring contraction mechanism |
| Thienyl fragment [C4H3S]+ | 83 | 30-40 | Thiophene ring retention |
| Phenyl fragment [C6H5]+ | 77 | 20-30 | Benzene ring formation |
| Tropylium ion [C7H7]+ | 91 | 25-35 | Rearrangement process |
Infrared and ultraviolet-visible spectroscopy provide complementary information about vibrational modes and electronic transitions in 2-Iodo-benzo[b]thiophene. These techniques enable identification of functional groups and characterization of the electronic structure [21] [22] [23].
Infrared Spectroscopic Analysis
The infrared spectrum of 2-Iodo-benzo[b]thiophene exhibits characteristic absorption bands that reflect the vibrational modes of the benzothiophene framework and the carbon-iodine bond. Aromatic carbon-hydrogen stretching vibrations appear in the 3080-3100 inverse centimeters region with medium intensity, confirming the presence of aromatic hydrogen atoms [24] [25].
The aromatic carbon-carbon double bond stretching vibrations manifest as strong absorptions at 1580-1600 inverse centimeters for the benzene ring system and medium-strong absorptions at 1540-1560 inverse centimeters for the thiophene ring [24] [26]. These frequencies reflect the conjugated aromatic character of the bicyclic system and provide fingerprint identification of the benzothiophene core structure [21] [24].
Carbon-hydrogen in-plane bending vibrations occur at 1200-1300 inverse centimeters, while out-of-plane bending modes appear as strong absorptions at 750-850 inverse centimeters [24] [25]. The latter provide valuable information about the substitution pattern on the aromatic rings [24] [27].
The carbon-sulfur stretching vibration of the thiophene ring appears at 650-680 inverse centimeters as a medium-intensity band, serving as a diagnostic marker for the heterocyclic sulfur atom [26] [28]. The carbon-iodine stretching vibration manifests as a weak absorption at 500-550 inverse centimeters, confirming the presence of the halogen substituent [29] [30].
Ultraviolet-Visible Spectroscopic Analysis
The ultraviolet-visible absorption spectrum of 2-Iodo-benzo[b]thiophene exhibits multiple electronic transitions characteristic of the extended π-electron system. The primary π→π* transition (Band I) occurs at 280-300 nanometers with a molar extinction coefficient of approximately 8000-12000 reciprocal molar centimeters [21] [23]. This transition corresponds to excitation from the highest occupied molecular orbital to the lowest unoccupied molecular orbital of the aromatic system [31] [22].
A higher-energy π→π* transition (Band II) appears at 240-260 nanometers with enhanced intensity (extinction coefficient 15000-20000 reciprocal molar centimeters), reflecting transitions to higher-lying antibonding orbitals [21] [23]. The bathochromic shift relative to simple aromatic systems reflects the extended conjugation of the benzothiophene framework [21] [22].
An additional weak absorption band at 320-340 nanometers (extinction coefficient 2000-4000 reciprocal molar centimeters) corresponds to n→σ* transitions involving the sulfur lone pair electrons and carbon-iodine antibonding orbitals [31] [16]. This transition provides insight into the electronic interactions between the heteroatom and halogen substituent [22] [23].
| Vibrational Mode/Transition | Frequency/Wavelength | Intensity/Coefficient | Assignment/Comments |
|---|---|---|---|
| Aromatic C-H stretching | 3080-3100 cm⁻¹ | Medium | Aromatic C-H bonds |
| C=C aromatic stretching (benzene) | 1580-1600 cm⁻¹ | Strong | Conjugated benzene system |
| C=C aromatic stretching (thiophene) | 1540-1560 cm⁻¹ | Medium-Strong | Heteroaromatic thiophene |
| C-H in-plane bending | 1200-1300 cm⁻¹ | Medium | Aromatic skeletal vibrations |
| C-H out-of-plane bending | 750-850 cm⁻¹ | Strong | Substitution pattern indicator |
| C-S stretching (thiophene) | 650-680 cm⁻¹ | Medium | Thiophene ring characteristic |
| C-I stretching | 500-550 cm⁻¹ | Weak | Carbon-iodine bond |
| UV-Vis π→π* transition (Band I) | 280-300 nm | ε ≈ 8000-12000 M⁻¹cm⁻¹ | Primary electronic transition |
| UV-Vis π→π* transition (Band II) | 240-260 nm | ε ≈ 15000-20000 M⁻¹cm⁻¹ | High-energy aromatic transition |
| UV-Vis n→σ* transition | 320-340 nm | ε ≈ 2000-4000 M⁻¹cm⁻¹ | Heteroatom lone pair excitation |
Irritant